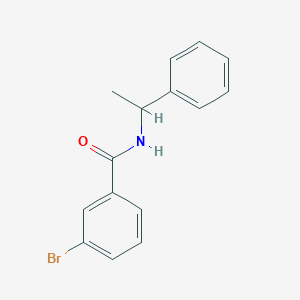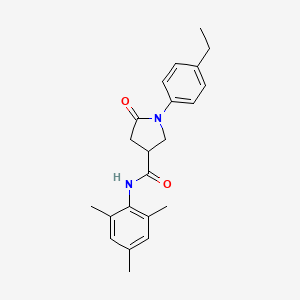![molecular formula C21H25N3O3 B11538341 (3E)-N-(4-ethylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11538341.png)
(3E)-N-(4-ethylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-N-(4-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an ethylphenyl group, a methoxyphenoxy group, and a butanamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the ethylphenyl and methoxyphenoxy precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organolithium reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced analytical methods, such as mass spectrometry and chromatography, is essential for monitoring the reaction progress and purity of the final product .
化学反应分析
Types of Reactions
(3E)-N-(4-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur at the phenyl or butanamide groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce various reduced forms of the compound .
科学研究应用
(3E)-N-(4-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes .
作用机制
The mechanism of action of (3E)-N-(4-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Understanding these interactions is crucial for elucidating the compound’s biological and therapeutic effects .
相似化合物的比较
Similar Compounds
- Dehydrobenzo 12annulene : A compound with benzene rings held together by triple bonds, used in various chemical applications .
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
(3E)-N-(4-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of ethylphenyl and methoxyphenoxy groups, along with the butanamide backbone, differentiates it from other similar compounds and contributes to its diverse applications.
属性
分子式 |
C21H25N3O3 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
(3E)-N-(4-ethylphenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C21H25N3O3/c1-4-17-9-11-18(12-10-17)22-20(25)13-16(3)23-24-21(26)14-27-19-8-6-5-7-15(19)2/h5-12H,4,13-14H2,1-3H3,(H,22,25)(H,24,26)/b23-16+ |
InChI 键 |
VNCGERISFSGVCF-XQNSMLJCSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)COC2=CC=CC=C2C)/C |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)COC2=CC=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide](/img/structure/B11538266.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11538268.png)
![2-methoxy-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11538289.png)
![3-amino-N-tert-butyl-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11538294.png)

![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11538303.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11538314.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11538316.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11538317.png)
![2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11538319.png)
![2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11538323.png)

![N-(1-{N'-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11538337.png)
![4-fluoro-N'-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide](/img/structure/B11538339.png)
